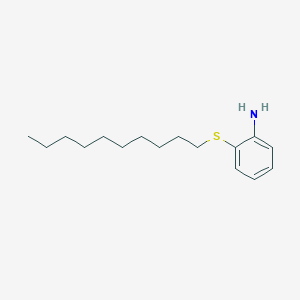

2-(Decylsulfanyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

141945-26-8 |

|---|---|

Molecular Formula |

C16H27NS |

Molecular Weight |

265.5 g/mol |

IUPAC Name |

2-decylsulfanylaniline |

InChI |

InChI=1S/C16H27NS/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h9-10,12-13H,2-8,11,14,17H2,1H3 |

InChI Key |

ZZTDZBOUUHVPTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSC1=CC=CC=C1N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Decylsulfanyl Aniline

Classical and Contemporary Approaches to Aryl Thioether Formation

The formation of the aryl thioether bond is a critical step in the synthesis of 2-(decylsulfanyl)aniline. Several methodologies, ranging from classical nucleophilic aromatic substitution to modern transition metal-catalyzed cross-coupling reactions, can be employed.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a well-established method for the formation of aryl thioethers. researchgate.netnih.gov This approach typically involves the reaction of an activated aryl halide or a related derivative with a sulfur nucleophile. For the synthesis of this compound, this would entail the reaction of a suitable aniline (B41778) precursor bearing a leaving group (e.g., a halogen) at the ortho position with a decanethiolate salt.

The efficiency of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. nih.gov Electron-withdrawing groups positioned ortho or para to the leaving group are generally required to activate the ring towards nucleophilic attack. researchgate.net In the context of synthesizing this compound, the amino group of the aniline moiety is an electron-donating group, which can render the aromatic ring less susceptible to nucleophilic attack. However, under specific conditions, such as the use of a strong base and a suitable solvent, this reaction can be driven to completion. researchgate.net For instance, nitro-substituted aryl halides readily react with thiols in the presence of a base like potassium phosphate (B84403) to yield aryl thioethers in good to excellent yields. researchgate.net

| Reactants | Catalyst/Base | Solvent | Conditions | Product | Yield |

| o-Halogenated Aniline Derivative | Strong Base (e.g., NaH, K2CO3) | Polar Aprotic (e.g., DMF, DMSO) | Elevated Temperature | This compound | Variable |

| Activated Nitroarene | Potassium Phosphate | - | Mild | Aryl Thioether | Good to Excellent |

This table presents generalized conditions for nucleophilic aromatic substitution reactions for aryl thioether formation.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-S bond formation)

Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. rsc.orgias.ac.in Palladium, copper, and nickel-based catalytic systems are commonly employed for the synthesis of aryl thioethers. rsc.orgias.ac.insemanticscholar.org

In a typical protocol for synthesizing this compound via this route, an ortho-halogenated aniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) is coupled with decanethiol in the presence of a transition metal catalyst, a ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For example, a combination of a palladium-N-heterocyclic carbene (NHC) catalyst and potassium hexamethyldisilazide has been shown to be effective for the amination of aryl sulfides, a related transformation. nih.govkyoto-u.ac.jp Copper-catalyzed Chan-Lam cross-coupling of aryl boronic acids with thiols also provides an efficient route to aryl thioethers. ias.ac.in

| Catalyst System | Reactants | Base | Solvent | Conditions | Product |

| Palladium/Ligand (e.g., Pd/NHC) | o-Haloaniline, Decanethiol | KHMDS | Toluene, Dioxane | 80-120 °C | This compound |

| Copper(I) or (II) salt | o-Haloaniline, Decanethiol | Base (e.g., Cs2CO3, K3PO4) | DMF, DMSO | 100-140 °C | This compound |

| Nickel/Ligand | o-Haloaniline, Decanethiol | Base | Various | Various | This compound |

This table illustrates representative conditions for transition metal-catalyzed C-S bond formation.

Xanthate-Mediated Thioether Synthesis

An alternative and increasingly popular method for the synthesis of aryl thioethers involves the use of xanthates as thiol surrogates. mdpi.comnih.govresearchgate.netresearchgate.net This approach avoids the use of foul-smelling and air-sensitive thiols. nih.gov The reaction typically proceeds by heating a xanthate with an aryl halide in the presence of a base, such as cesium carbonate, in a solvent like methanol (B129727). researchgate.net This method has been reported to provide good yields of aryl alkyl thioethers within short reaction times. researchgate.net

For the synthesis of this compound, this would involve the reaction of an ortho-halogenated aniline with a decyl xanthate salt. This method offers a greener and more user-friendly alternative to traditional thiol-based approaches. mdpi.comnih.gov Recent developments have also explored visible-light-driven S-arylation of xanthates, further expanding the utility of this methodology. researchgate.netacs.org

| Aryl Halide | Xanthate Salt | Base | Solvent | Conditions | Product |

| o-Haloaniline | Potassium O-Decyl Xanthate | Cs2CO3 | Methanol | Heating | This compound |

| o-Haloaniline | Potassium O-Decyl Xanthate | - | DMSO | 100 °C | This compound |

This table outlines typical conditions for xanthate-mediated aryl thioether synthesis.

Introduction of the Aniline Moiety and Decyl Chain

The synthetic strategy can also be designed around the introduction of the aniline functionality or the decyl chain onto a pre-existing scaffold.

Functionalization of Pre-existing Aniline Scaffolds

This approach involves starting with an aniline derivative and introducing the decylthio group. One common method is the N-alkylation of aniline derivatives. jocpr.com For instance, 2-aminothiophenol (B119425) can be reacted with a decyl halide (e.g., 1-bromodecane) in the presence of a base to yield this compound. This is a direct and often efficient method for installing the decyl chain.

Another strategy involves the modification of aniline itself. For example, aniline can undergo electrophilic substitution reactions, although directing the substitution to the ortho position can be challenging. A more controlled approach would be to start with a pre-functionalized aniline, such as 2-bromoaniline, and then introduce the decylthio group via one of the C-S bond formation methods described in section 2.1. The synthesis of various substituted anilines has been extensively studied, providing a wide range of potential starting materials. nih.govdntb.gov.uaresearchgate.netrsc.org

| Starting Material | Reagent | Conditions | Product |

| 2-Aminothiophenol | 1-Bromodecane, Base | Standard alkylation conditions | This compound |

| Aniline | Decylating agent | Electrophilic substitution (less selective) | Mixture of isomers |

| 2-Bromoaniline | Decanethiol, Pd or Cu catalyst | Cross-coupling conditions | This compound |

This table summarizes methods for the functionalization of pre-existing aniline scaffolds.

Amination of Halogenated Thioether Precursors

An alternative synthetic route involves the introduction of the amino group onto a pre-existing aryl decyl sulfide (B99878). This can be achieved through the amination of a halogenated thioether precursor, such as 1-bromo-2-(decylsulfanyl)benzene. Transition metal-catalyzed amination reactions, particularly the Buchwald-Hartwig amination, are highly effective for this transformation. organic-chemistry.org

This reaction typically employs a palladium or copper catalyst with a suitable ligand to couple the aryl halide with an amine source, such as ammonia (B1221849) or an ammonia equivalent. organic-chemistry.orgnih.gov For instance, 1-bromo-2-(decylsulfanyl)benzene could be reacted with ammonia or a protected amine in the presence of a palladium catalyst to afford this compound. The palladium-catalyzed amination of aryl sulfides with anilines has also been reported, highlighting the versatility of this methodology. nih.govkyoto-u.ac.jp

| Aryl Halide Precursor | Amine Source | Catalyst System | Base | Conditions | Product |

| 1-Bromo-2-(decylsulfanyl)benzene | Ammonia or equivalent | Palladium/Ligand (e.g., Buchwald-Hartwig) | Strong Base (e.g., NaOtBu) | Inert Atmosphere, Heat | This compound |

| 1-Bromo-2-(decylsulfanyl)benzene | Anilines | Palladium/NHC | KHMDS | Heat | N-Aryl-2-(decylsulfanyl)aniline |

This table outlines the amination of halogenated thioether precursors.

Strategies for Long Alkyl Chain Incorporation

The introduction of a long alkyl chain, such as the decyl group in this compound, can be achieved through several synthetic strategies. These methods are designed to overcome challenges associated with the steric hindrance and potential for side reactions that long alkyl chains can introduce.

One primary approach involves the nucleophilic substitution of a suitable aniline precursor with a decyl-containing electrophile. A common method is the reaction of a protected 2-aminothiophenol with a decyl halide (e.g., 1-bromodecane). The use of a protecting group on the amine is often crucial to prevent N-alkylation.

Another strategy is C–N cross-coupling , which has proven effective for accessing anilines with longer tethers. nih.gov This method can involve the palladium-catalyzed reaction of an aryl halide with an amine. nih.gov

Olefin cross-metathesis represents a powerful tool for constructing molecules with long alkyl chains. nih.gov This reaction could potentially be employed by reacting a 2-alkenylaniline with a long-chain terminal olefin in the presence of a suitable catalyst. nih.gov

The following table summarizes key strategies for incorporating long alkyl chains in the synthesis of aniline derivatives:

| Strategy | Description | Key Reagents/Catalysts |

| Nucleophilic Substitution | Reaction of a nucleophilic aniline derivative with an alkyl halide. | Decyl bromide, base (e.g., K₂CO₃, NaH) |

| C–N Cross-Coupling | Palladium-catalyzed coupling of an aryl halide and an amine. | Palladium catalyst, ligand, base |

| Olefin Cross-Metathesis | Reaction between two alkenes to form new alkenes. | Ruthenium-based catalysts (e.g., Grubbs' catalyst) |

Multi-Step Synthesis Pathways and Intermediate Characterization

The synthesis of this compound typically proceeds through a multi-step pathway to ensure regioselectivity and high yields. A common route begins with the protection of the amino group of a starting aniline derivative to prevent unwanted side reactions. utdallas.edu

A plausible multi-step synthesis is outlined below:

Protection of the Amine: The synthesis may commence with the protection of the amino group of 2-aminothiophenol. The acetyl group is a common protecting group for amines, forming an amide which is less reactive. utdallas.edu

S-Alkylation: The resulting N-acetyl-2-aminothiophenol can then be subjected to S-alkylation with a decyl halide, such as 1-bromodecane, in the presence of a base. This step introduces the decyl chain onto the sulfur atom.

Deprotection: The final step involves the removal of the protecting group to yield the desired this compound. This is typically achieved by hydrolysis of the amide under acidic or basic conditions.

Throughout this process, the characterization of intermediates is crucial to monitor the reaction progress and confirm the structure of the products at each stage. Key analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the intermediates and final product by analyzing the chemical shifts and coupling constants of the protons and carbons.

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compounds and confirm the successful incorporation of the decyl group.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecules, such as the N-H and C-S bonds.

The following table outlines a potential multi-step synthesis and the expected characterization data for the key intermediate:

| Step | Reaction | Intermediate | Key Characterization Data |

| 1 | Protection | N-(2-mercaptophenyl)acetamide | Appearance of a methyl signal in ¹H NMR, C=O stretch in IR. |

| 2 | S-Alkylation | N-(2-(decylsulfanyl)phenyl)acetamide | Disappearance of the S-H proton signal, appearance of signals corresponding to the decyl chain in ¹H and ¹³C NMR. |

| 3 | Deprotection | This compound (Final Product) | Disappearance of the acetyl group signals, appearance of the NH₂ proton signals in ¹H NMR. |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Several factors can be adjusted to enhance the efficiency of the synthesis.

Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often suitable for nucleophilic substitution reactions.

Base: The strength and type of base used in the S-alkylation step are important. A strong base like sodium hydride (NaH) can be effective in deprotonating the thiol, but milder bases like potassium carbonate (K₂CO₃) may also be used to minimize side reactions.

Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. Therefore, finding the optimal temperature is crucial.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time to ensure complete conversion of the starting material.

The following table presents a summary of reaction conditions that can be optimized for the synthesis of this compound:

| Parameter | Options | Effect on Reaction |

| Solvent | DMF, Acetonitrile, Ethanol | Affects solubility of reactants and reaction rate. |

| Base | NaH, K₂CO₃, Et₃N | Influences the deprotonation of the nucleophile. |

| Temperature | Room Temperature to Reflux | Controls the rate of reaction and potential for side reactions. |

| Catalyst | Phase-transfer catalysts (for some reactions) | Can enhance the rate of reaction between immiscible reactants. |

Green Chemistry Considerations in Synthetic Route Design

Incorporating principles of green chemistry into the synthesis of this compound is essential for developing sustainable chemical processes. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives, such as water, ethanol, or supercritical fluids, can significantly reduce the environmental impact of the synthesis. digitellinc.com The development of solvent selection guides can aid in this process. digitellinc.com

Catalysis: The use of catalytic reagents in place of stoichiometric reagents can reduce waste and improve reaction efficiency. rsc.org For instance, catalytic systems for C-H functionalization can offer more direct and atom-economical routes to aniline derivatives. uva.nl

Energy Efficiency: Conducting reactions at ambient temperature and pressure can reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can contribute to a more sustainable synthesis. rsc.org

The following table highlights some green chemistry considerations for the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | Favoring addition and cycloaddition reactions over substitution and elimination reactions. |

| Safer Solvents | Utilizing water or bio-derived solvents instead of chlorinated or aprotic polar solvents. |

| Catalysis | Employing catalytic amounts of reagents for C-N or C-S bond formation. |

| Energy Efficiency | Optimizing reactions to proceed at lower temperatures. |

By carefully selecting synthetic strategies, optimizing reaction conditions, and integrating green chemistry principles, the synthesis of this compound can be achieved in an efficient, high-yielding, and environmentally responsible manner.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-(Decylsulfanyl)aniline, offering detailed insights into its molecular architecture.

One-dimensional NMR spectra provide fundamental proof of the compound's structure by identifying the chemical environments of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the decyl group. The aromatic protons typically appear as a series of multiplets in the downfield region (approximately 6.7-7.4 ppm). A broad singlet corresponding to the amine (NH₂) protons is also observed. The methylene (B1212753) protons (S-CH₂) adjacent to the sulfur atom are identifiable as a triplet around 2.85 ppm. The long alkyl chain produces a large, complex multiplet signal between 1.2 and 1.6 ppm, while the terminal methyl (CH₃) protons resonate as a triplet at approximately 0.85 ppm.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by showing signals for each unique carbon atom. researchgate.net The aromatic carbons resonate in the 115-148 ppm range. The carbon atom of the methylene group attached to the sulfur (S-CH₂) is typically found around 35.0 ppm. The internal methylene carbons of the decyl chain appear in the 22.0-32.0 ppm region, and the terminal methyl carbon gives a signal at approximately 14.0 ppm. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Aromatic-H | ~6.7-7.4 (m) | ~115.0-148.0 |

| NH₂ | ~4.0 (br s) | - |

| S-CH₂ | ~2.85 (t) | ~35.0 |

| (CH₂)₈ | ~1.2-1.6 (m) | ~22.0-32.0 |

| CH₃ | ~0.85 (t) | ~14.0 |

m = multiplet, br s = broad singlet, t = triplet

Two-dimensional NMR experiments are essential for unambiguously assigning signals and elucidating the precise connectivity and spatial relationships within the molecule. science.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com In this compound, COSY would show correlations between adjacent protons on the aromatic ring and confirm the sequential connectivity of the protons along the decyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. pressbooks.pubyoutube.com This is crucial for assigning the specific ¹³C signals for each CH, CH₂, and CH₃ group in the molecule based on the previously assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com This is particularly powerful for confirming the connection of the decyl chain to the aniline ring via the sulfur atom, for example, by observing a correlation between the S-CH₂ protons and the aromatic carbon at the C2 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the S-CH₂ protons and the ortho-proton on the aniline ring (at position C3), helping to define the preferred orientation of the decylsulfanyl group relative to the ring.

Solid-state NMR (ssNMR) can be employed to investigate the structure of this compound in its solid, non-dissolved state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) provide information about the molecular conformation and packing in the crystal lattice. This can reveal details about intermolecular interactions, such as hydrogen bonding involving the amine group, and can be used to distinguish between different crystalline polymorphs or amorphous forms of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of this compound and for gaining structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z), which allows for the unambiguous determination of the compound's elemental formula. For this compound (C₁₆H₂₇NS), the calculated exact mass of the protonated molecule ([M+H]⁺) can be compared with the experimentally measured value to confirm the molecular formula with high precision.

Table 2: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|---|---|---|

| C₁₆H₂₇NS | [M+H]⁺ | 266.1937 | 266.1935 |

Analysis of the fragmentation pattern in the mass spectrum provides corroborating evidence for the molecule's structure. miamioh.edu The molecular ion of this compound is expected to undergo characteristic fragmentation upon ionization.

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-S bond is a common pathway for thioethers. This could result in the loss of the decyl radical (•C₁₀H₂₁) to produce an ion corresponding to the 2-aminothiophenol (B119425) cation.

Benzylic-type cleavage: Cleavage of the bond between the first and second carbon of the alkyl chain (β-cleavage to the sulfur) is also a probable fragmentation route.

Fragmentation of the alkyl chain: The decyl chain can fragment, leading to a series of ions separated by 14 mass units (CH₂), which is characteristic of long aliphatic chains.

Ring fragmentation: The aniline ring itself can undergo fragmentation, though this is typically less prominent than the cleavage of the weaker bonds in the side chain. For aniline, the loss of NH₃ is a known fragmentation pathway. ecut.edu.cn

The interpretation of these fragment ions allows for a detailed confirmation of the structural components of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov For this compound, this method would provide invaluable insights into its molecular structure, conformation, and the intermolecular forces that govern its crystal packing.

The stereochemistry of this compound is relatively straightforward as it does not possess any chiral centers in its ground state, assuming the decyl chain is linear. However, the conformation adopted in the solid state could lead to different crystalline forms.

The crystal packing of this compound would be dictated by a variety of intermolecular interactions. Hydrogen bonding is expected to be a significant contributor, with the amino group (-NH₂) acting as a hydrogen bond donor. elsevierpure.com Potential hydrogen bond acceptors could include the nitrogen atom of a neighboring molecule or potentially the sulfur atom, leading to N-H···N or N-H···S interactions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including aniline derivatives. soton.ac.uk It is plausible that this compound could exhibit polymorphism, with different polymorphs arising from variations in crystallization conditions such as solvent and temperature. Each polymorph would have a unique crystal structure and, consequently, different physical properties such as melting point, solubility, and stability. The identification and characterization of potential polymorphs would be crucial for any application of this compound in materials science.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the FT-IR and Raman spectra would be expected to show a series of characteristic bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. ias.ac.in The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the decyl chain would be present in the 2850-2960 cm⁻¹ region.

The C-N stretching vibration of the aromatic amine is expected to be in the range of 1250-1360 cm⁻¹. The C-S stretching vibration of the thioether linkage would likely appear as a weaker band in the 600-800 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would be observed in the 750-900 cm⁻¹ range, providing information about the substitution pattern.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Decyl Chain | C-H Stretch | 2850-2960 |

| Aromatic Amine | C-N Stretch | 1250-1360 |

| Thioether (-S-) | C-S Stretch | 600-800 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure of a molecule and the transitions between different electronic energy levels.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline. Aniline itself exhibits two main absorption bands corresponding to π-π* transitions of the benzene ring. nist.gov The presence of the amino group, an electron-donating group, and the decylsulfanyl group will influence the position and intensity of these bands.

The sulfur atom with its lone pairs of electrons can also participate in conjugation with the aromatic π-system. This extended conjugation is likely to cause a bathochromic (red) shift of the absorption maxima compared to aniline. The electronic transitions would be from the highest occupied molecular orbital (HOMO), with contributions from the nitrogen and sulfur lone pairs and the aromatic π-system, to the lowest unoccupied molecular orbital (LUMO), which would be a π* orbital of the aromatic ring.

Many aniline derivatives are known to be fluorescent, and it is possible that this compound would also exhibit fluorescence. nih.gov Upon excitation with UV light, the molecule could relax to the ground state by emitting a photon. The fluorescence spectrum would provide information about the energy gap between the first excited singlet state and the ground state. The Stokes shift, which is the difference between the absorption and emission maxima, would be influenced by the polarity of the solvent and the nature of the excited state.

Table 2: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| UV-Vis Absorption | λ_max (π-π*) | 240-260 nm |

| λ_max (π-π*) | 290-320 nm |

Solvent Effects on Electronic Spectra

The phenomenon of solvatochromism describes the change in the absorption or emission spectra of a chemical compound when it is dissolved in different solvents. wikipedia.org This effect is contingent on the interactions between the solute and solvent molecules, which can alter the energy difference between the electronic ground state and the excited state of the solute. wikipedia.org Consequently, the position, intensity, and shape of the spectral bands can be modified by the solvent's polarity, hydrogen bonding capability, and refractive index. For a molecule such as this compound, which possesses both a chromophoric aniline ring and a sulfur atom with lone pair electrons, solvent interactions can significantly influence its electronic transitions.

The electronic spectrum of this compound is expected to be characterized by π-π* transitions, associated with the aromatic system, and n-π* transitions, involving the non-bonding electrons of the nitrogen and sulfur atoms. The energies of these transitions are sensitive to the solvent environment.

π-π Transitions:* In these transitions, an electron is promoted from a π bonding orbital to a π* antibonding orbital. The excited state in such transitions is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap. This results in a bathochromic shift (a shift to longer wavelengths, also known as a red shift) of the absorption maximum. indexcopernicus.com

n-π Transitions:* These transitions involve the promotion of a non-bonding electron to a π* antibonding orbital. In the presence of polar protic solvents, such as alcohols, the lone pair electrons in the ground state can be stabilized by hydrogen bonding with solvent molecules. This stabilization is typically greater for the ground state than for the excited state, leading to an increase in the energy gap for the transition. This results in a hypsochromic shift (a shift to shorter wavelengths, also known as a blue shift). indexcopernicus.com

While specific research on the solvatochromism of this compound is not available, the behavior of structurally related compounds can provide valuable insights. For instance, studies on various aminoazobenzene dyes have shown that a bathochromic shift of the maximum absorption wavelength (λmax) occurs in solvents with high proton acceptor ability and dipolarity/polarizability. scispace.comresearchgate.net This is attributed to the stabilization of the electronic excited state relative to the ground state. scispace.com

To illustrate the typical magnitude and direction of solvatochromic shifts in molecules containing both sulfur and amino functionalities, the UV-visible absorption data for a series of 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene (B33073) dyes are presented below. biointerfaceresearch.com These compounds, while more complex, demonstrate the influence of solvent on the electronic spectra of molecules with related functional groups.

| Compound | Methanol (B129727) (λmax, nm) | Chloroform (B151607) (λmax, nm) | DMF (λmax, nm) |

|---|---|---|---|

| 2-Acetyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | 498 | 508 | 648 |

| 2-Benzoyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | 502 | 512 | 654 |

| 2-Ethoxycarbonyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | 492 | 504 | 632 |

| 2-Cyano-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | 486 | 502 | 626 |

This table is based on data from a study on substituted thiophene dyes and is intended to be illustrative of solvatochromic effects in related compounds. biointerfaceresearch.com

The data in the table clearly show a significant bathochromic shift for all compounds as the solvent is changed from methanol and chloroform to the more polar aprotic solvent, dimethylformamide (DMF). biointerfaceresearch.com This indicates a strong stabilization of the excited state by the polar DMF solvent.

In-Depth Theoretical and Computational Analysis of this compound Unattainable with Current Data

A comprehensive theoretical and computational chemistry investigation into the specific chemical compound “this compound,” as outlined in the provided structure, cannot be completed at this time due to a lack of available scientific literature and data. Extensive searches of scholarly databases and computational chemistry resources have yielded no specific studies on this particular molecule.

While a significant body of research exists for aniline and its various derivatives, this information is not directly transferable to this compound. The presence of the decylsulfanyl group introduces unique electronic and steric effects that would significantly influence the molecule's properties. Extrapolating from other aniline compounds would not provide the scientifically accurate and specific analysis required.

The requested in-depth analysis, including:

Quantum Chemical Calculations (DFT, ab initio): No published studies were found that detail the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), molecular orbitals, electrostatic potential, charge distribution, conformational analysis, energy landscapes, reactivity predictions, or selectivity profiling specifically for this compound.

Molecular Dynamics Simulations: Similarly, there is no available research on the conformational flexibility of the decyl chain and aniline moiety of this compound.

Without these foundational computational studies, it is impossible to generate the detailed research findings and data tables requested for the article. The scientific community has not yet published the specific theoretical and computational chemistry investigations necessary to fulfill the requirements of the proposed article structure. Further research focusing specifically on this compound is required before a comprehensive and accurate article on its computational chemistry can be written.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations

Intermolecular Interactions in Solution or Condensed Phases

The intermolecular interactions of 2-(Decylsulfanyl)aniline in solution or condensed phases are governed by a combination of forces originating from its distinct molecular fragments: the aromatic aniline (B41778) head and the long aliphatic decylsulfanyl tail. The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen bonds with solvent molecules or other this compound molecules. researchgate.net These interactions are highly directional and play a significant role in the solvation and self-assembly characteristics of the compound.

Computational studies, typically employing methods like Density Functional Theory (DFT) with dispersion corrections, can be utilized to quantify the energetic contributions of these different interactions. researchgate.net Such studies can model the behavior of this compound in various solvent environments and predict its aggregation behavior. The interplay between the polar, hydrogen-bonding aniline moiety and the nonpolar, dispersively interacting decyl chain gives the molecule amphiphilic character, which may lead to complex phase behavior and self-assembly in solution.

| Interaction Type | Contributing Molecular Moiety | Estimated Interaction Energy (kJ/mol) | Primary Influence |

|---|---|---|---|

| Hydrogen Bonding | -NH₂ group | 15 - 40 | Solubility in polar solvents, Self-assembly |

| van der Waals (Dispersion) | Decyl chain (-C₁₀H₂₁) | 5 - 10 (per chain) | Packing in condensed phases, Solubility in nonpolar solvents |

| Dipole-Dipole | Aniline ring, C-S bond | 5 - 25 | Molecular orientation |

| π-π Stacking | Aromatic ring | 0 - 50 | Crystal packing, Aggregation |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving aniline derivatives. researchgate.netmdpi.com For this compound, theoretical investigations can provide detailed insights into reaction pathways, identify key intermediates and transition states, and predict reaction kinetics and thermodynamics. Density Functional Theory (DFT) is a commonly employed method for these studies, as it offers a good balance between computational cost and accuracy. beilstein-journals.orgnih.gov

For instance, the mechanism of electrophilic aromatic substitution on the this compound ring can be computationally modeled. Such a study would involve mapping the potential energy surface for the attack of an electrophile at the ortho and para positions relative to the amine group. The calculations would reveal the preferred site of substitution by comparing the activation energies for the different pathways. The influence of the decylsulfanyl substituent on the regioselectivity of the reaction can also be quantified.

Furthermore, computational modeling can be used to explore more complex reactions, such as transition metal-catalyzed cross-coupling reactions at the amine or sulfide (B99878) functional groups. These models can help in understanding the role of the catalyst, the effect of ligands, and the sequence of elementary steps in the catalytic cycle. researchgate.net

Transition State Characterization and Energy Barriers

A critical aspect of computational reaction mechanism studies is the characterization of transition states and the calculation of associated energy barriers. beilstein-journals.org The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. nih.gov Its geometry provides a snapshot of the bond-breaking and bond-forming processes.

For a hypothetical reaction of this compound, such as its reaction with an electrophile, computational methods can be used to locate the transition state structure. Once located, the energy difference between the reactants and the transition state, known as the activation energy or energy barrier, can be calculated. This energy barrier is a key determinant of the reaction rate. By comparing the activation energies for competing reaction pathways, the most favorable mechanism can be identified. researchgate.net

The table below presents hypothetical activation energies for the elementary steps of a plausible reaction of this compound, illustrating how computational chemistry can be used to dissect a reaction mechanism.

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Catalyst-Substrate Binding | Coordination of a metal catalyst to the sulfur atom. | 5 - 10 |

| Step 2: Oxidative Addition | Insertion of the metal into a C-X bond on another reactant. | 15 - 25 |

| Step 3: Transmetalation/Ligand Exchange | Exchange of ligands between the metal center and the aniline derivative. | 10 - 20 |

| Step 4: Reductive Elimination | Formation of the final product and regeneration of the catalyst. | 20 - 30 |

Elucidation of Catalyst/Reagent Interactions in Complex Syntheses

Computational modeling is particularly powerful in unraveling the complex interactions between catalysts, reagents, and substrates in chemical syntheses. nih.gov For reactions involving this compound, understanding these interactions at a molecular level is crucial for optimizing reaction conditions and designing more efficient catalysts.

In a transition metal-catalyzed synthesis, for example, computational studies can model the coordination of the this compound to the metal center. rsc.org These calculations can reveal the preferred binding mode, whether through the amine, the sulfide, or the aromatic ring. The electronic and steric effects of the decylsulfanyl group on the stability of the catalyst-substrate complex can be quantified.

Furthermore, the interactions of other reagents, such as co-catalysts or additives, with the catalytic species can be modeled. This can help to explain the observed experimental trends and guide the rational design of new catalytic systems. For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations can be used to study the geometry and electronic structure of the key intermediates in the catalytic cycle, providing insights into the factors that control the efficiency and selectivity of the reaction. mdpi.com

| Catalyst/Reagent | Substrate Moiety | Interaction Type | Computational Finding |

|---|---|---|---|

| Palladium(0) Catalyst | Sulfur Atom | Ligand Coordination | Strong binding, potential for catalyst inhibition. |

| Lewis Acid Co-catalyst | Nitrogen Atom | Coordination | Activation of the N-H bond for nucleophilic attack. |

| Bulky Phosphine (B1218219) Ligand | Palladium Center | Steric and Electronic Effects | Promotes reductive elimination and prevents catalyst aggregation. |

| Base | Amine Proton | Deprotonation | Facilitates the formation of the active nucleophile. |

Reactivity, Derivatization, and Reaction Mechanisms

Reactions at the Aniline (B41778) Nitrogen

The aniline portion of the molecule, consisting of an amino group (-NH₂) attached to a benzene (B151609) ring, is a versatile functionality that engages in reactions both at the nitrogen atom and on the aromatic ring itself.

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring's π-system. This electron donation increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the amino group. osi.lvorganic-chemistry.org Consequently, 2-(Decylsulfanyl)aniline is expected to be highly reactive towards electrophiles, directing them to the positions ortho and para to the -NH₂ group (C4 and C6). The decylsulfanyl group at the C2 position provides steric hindrance that may influence the regioselectivity, favoring substitution at the less hindered C4 and C6 positions.

However, the high reactivity of the amino group can be a double-edged sword. In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄), the amino group is protonated to form an anilinium ion (-NH₃⁺). osi.lvnih.gov This group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. Direct nitration of aniline, for instance, can yield a significant amount of the meta-substituted product. nih.govnih.gov

To circumvent these issues and achieve controlled ortho- and para-substitution, the amino group is often protected. A common strategy is the conversion of the amine to an acetanilide (B955) via acetylation. organic-chemistry.orglibretexts.org This amide is still an ortho-, para-director but is less activating than the free amino group, which helps to prevent polysubstitution and oxidation side reactions. libretexts.org The protecting group can be readily removed by hydrolysis after the desired substitution has been accomplished.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Product(s) (with -NH₂ protection) |

|---|---|---|

| Bromination | Br₂ in Acetic Acid | 4-Bromo-2-(decylsulfanyl)aniline |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(decylsulfanyl)aniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-3-(decylsulfanyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-(decylsulfanyl)aniline |

This table is based on the general principles of electrophilic aromatic substitution on substituted anilines.

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amino group. libretexts.org As a result, this compound can participate in nucleophilic substitution reactions. For example, it can react with alkyl halides in an Sₙ2 reaction to form secondary and tertiary amines. libretexts.orgcore.ac.uk The reactivity of aniline as a nucleophile is generally lower than that of aliphatic amines because the nitrogen lone pair is partially delocalized into the aromatic ring, making it less available for donation. libretexts.org

The reaction with an alkyl halide, such as methyl iodide, would proceed as follows:

N-Alkylation: The nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a secondary ammonium (B1175870) salt.

Deprotonation: A base removes a proton from the nitrogen, yielding the N-alkylated product, N-methyl-2-(decylsulfanyl)aniline.

This process can continue, leading to the formation of a tertiary amine, N,N-dimethyl-2-(decylsulfanyl)aniline, and ultimately a quaternary ammonium salt if excess alkylating agent is used.

The nucleophilic amino group of this compound readily reacts with carboxylic acid derivatives (like acyl chlorides or anhydrides) to form amides. This acylation reaction is fundamental for protecting the amino group during other transformations, as mentioned previously. libretexts.org

Furthermore, anilines undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). prepchem.comyoutube.com The reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of an imine from this compound and a generic aldehyde (R-CHO) can be summarized by the following mechanism:

Nucleophilic Addition: The amino group adds to the carbonyl carbon of the aldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.

Protonation of Oxygen: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (-OH₂⁺).

Elimination of Water: Water is eliminated, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen to yield the final imine product.

Reactions Involving the Thioether Sulfur

The sulfur atom in the decylsulfanyl group is another center of reactivity in the molecule. Its lone pairs of electrons allow it to act as a nucleophile, and its ability to exist in multiple oxidation states is key to its chemical transformations.

The thioether sulfur can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. libretexts.orglibretexts.org This transformation significantly alters the electronic properties of the sulfur substituent, converting it from an electron-donating group to a potent electron-withdrawing group.

A variety of oxidizing agents can be employed for this purpose. The selective oxidation to the sulfoxide level can often be achieved using mild oxidants or by carefully controlling the stoichiometry of stronger oxidants. Hydrogen peroxide (H₂O₂) is a common and environmentally benign reagent for this transformation, often used in conjunction with a catalyst or in a solvent like acetic acid. organic-chemistry.orgnih.gov Using one equivalent of the oxidant typically favors the formation of the sulfoxide, 2-(Decylsulfinyl)aniline.

Further oxidation to the sulfone, 2-(Decylsulfonyl)aniline, can be accomplished by using a stronger oxidizing agent, such as a peroxyacid (e.g., m-CPBA), or by using an excess of hydrogen peroxide, often at higher temperatures. organic-chemistry.orglibretexts.org

Table 2: Oxidation Products of this compound

| Product Name | Structure | Typical Oxidizing Agent | Oxidation State of Sulfur |

|---|---|---|---|

| 2-(Decylsulfinyl)aniline | (Sulfoxide) | H₂O₂ (1 equiv.), Acetic Acid | +4 |

| 2-(Decylsulfonyl)aniline | (Sulfone) | Excess H₂O₂ or Peroxyacid | +6 |

This table illustrates the stepwise oxidation of the thioether moiety.

Due to the nucleophilicity of the sulfur atom, the thioether moiety can react with electrophiles. libretexts.org Specifically, sulfides can react with alkyl halides via an Sₙ2 mechanism to form ternary sulfonium (B1226848) salts. libretexts.orglibretexts.org This reaction involves the attack of the sulfur lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and generating a positively charged sulfonium ion. For this compound, reaction with an alkyl halide like methyl iodide would yield an S-methyl-S-decyl-(2-aminophenyl)sulfonium iodide salt. The nucleophilicity of sulfur is generally greater than that of oxygen, making thioethers more reactive towards alkylation than their ether counterparts. libretexts.orgyoutube.com

The arylation of the sulfur atom is also a possible transformation, typically achieved through modern cross-coupling methodologies. While direct S-arylation of aryl alkyl sulfides is less common than the synthesis of these compounds from thiols, catalytic systems, often involving copper or palladium, can facilitate the formation of C-S bonds. organic-chemistry.org

Reactions Involving the Decyl Alkyl Chain

The long decyl chain of this compound offers opportunities for chemical modification, particularly at the terminal methyl group, which is the most accessible position along the chain for certain selective reactions. While C-H bonds in alkanes are generally unreactive, modern catalytic methods have enabled their selective functionalization.

One powerful strategy for terminal functionalization is regioconvergent cross-coupling. nih.gov This approach can overcome the challenge of poor selectivity often encountered in free-radical halogenation of long alkyl chains. For instance, a mixture of secondary alkyl bromides, prepared by bromination of the parent alkane, can undergo a palladium-catalyzed Negishi cross-coupling reaction. nih.gov Through the use of specific phosphine (B1218219) ligands that promote palladium migration along the alkyl chain, the coupling reaction can be directed to occur selectively at the terminal position, leading to the formation of a linear C-C coupled product. nih.gov This methodology could be applied to this compound to introduce various aryl or alkenyl groups at the terminus of the decyl chain, thereby creating more complex molecular architectures.

Other potential terminal functionalization strategies include enzymatic hydroxylation using specific cytochrome P450 enzymes or certain transition-metal-catalyzed C-H oxidation reactions designed for terminal selectivity. These modifications allow for the attachment of polar functional groups, which can dramatically alter the physical properties of the molecule, such as its solubility and self-assembly behavior.

Table 2: Potential Reactions for Terminal Functionalization of the Decyl Chain

| Reaction Type | Reagents/Catalyst System | Functional Group Introduced |

|---|---|---|

| Regioconvergent Negishi Coupling nih.gov | 1. NBS, light; 2. Zn; 3. Ar-OTf, Pd catalyst, phosphine ligand | Aryl group (-Ar) |

| Terminal C-H Oxidation | Mn or Fe porphyrin catalysts, oxidant (e.g., PhI(OAc)₂) | Hydroxyl group (-OH) |

| Su árez Reaction | PhI(OAc)₂, I₂, photolysis | Iodo group (-I), then further substitution |

The presence of the ten-carbon alkyl chain significantly influences the physicochemical properties and reactivity of this compound. This long, nonpolar tail imparts amphiphilic character to the molecule, consisting of a hydrophilic aniline headgroup and a hydrophobic decyl tail. This dual nature drives the molecule to self-assemble in solution to minimize unfavorable interactions between the hydrophobic chains and the solvent.

In aqueous or other polar media, this compound molecules are expected to form various supramolecular structures, such as micelles or vesicles, where the decyl chains aggregate to form a nonpolar core, and the polar aniline heads are exposed to the solvent. The specific morphology of these aggregates depends on factors like concentration, temperature, and the presence of additives. The formation of such organized structures can, in turn, affect the reactivity of the aniline and thioether functional groups. researchgate.net For example, the local concentration of reactants within a micellar core can differ significantly from the bulk solution, potentially leading to rate enhancements or inhibitions for certain reactions.

Furthermore, the long chain can sterically hinder the approach of reagents to the reactive centers on the aromatic ring. This steric effect can influence the regioselectivity of reactions such as electrophilic aromatic substitution. The van der Waals interactions between the long alkyl chains can also play a crucial role in the crystal packing of the solid material and the organization of molecules in thin films. acs.org

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound requires detailed kinetic studies. By systematically varying the concentrations of reactants and monitoring the reaction rate, a rate law can be established, which provides crucial insights into the molecularity of the rate-determining step.

For a typical nucleophilic substitution reaction involving the aniline nitrogen, such as N-acylation with an acyl chloride, the reaction is expected to follow second-order kinetics. The rate law would likely be expressed as:

Rate = k [this compound] [Acyl Chloride]

Here, k is the second-order rate constant. The magnitude of k would be influenced by several factors, including the electronic properties of the substituents on both the aniline and the acyl chloride, the nature of the solvent, and the temperature. For instance, electron-withdrawing groups on the acyl chloride would increase its electrophilicity and lead to a larger rate constant. Conversely, the electronic effect of the decylsulfanyl group at the ortho position—a combination of a weakly electron-donating resonance effect and an inductive effect—will modulate the nucleophilicity of the amino group.

Kinetic studies on the reactions of various substituted anilines have shown that the reaction mechanism can be elucidated through analysis of linear free-energy relationships, such as the Hammett plot. rsc.org A hypothetical kinetic study for the reaction of this compound could involve measuring initial rates under pseudo-first-order conditions (e.g., with a large excess of the acyl chloride) and determining the dependence of the observed rate constant on the concentration of the aniline derivative.

Table 3: Hypothetical Kinetic Data for the N-Acylation of an Aniline Derivative

| Initial [Aniline Derivative] (M) | Initial [Acyl Chloride] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.01 | 0.10 | 1.5 x 10⁻⁵ |

| 0.02 | 0.10 | 3.0 x 10⁻⁵ |

| 0.01 | 0.20 | 3.0 x 10⁻⁵ |

From this data, the reaction is first-order in both the aniline derivative and the acyl chloride, leading to the second-order rate law shown above.

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms by identifying which bonds are broken or formed in the rate-determining step. princeton.edu For reactions involving the N-H bond of the amino group in this compound, a primary deuterium (B1214612) KIE can be measured by comparing the reaction rate of the normal compound with its N-deuterated isotopologue (where the -NH₂ group is replaced by -ND₂).

A significant primary KIE (kH/kD > 2) would indicate that the N-H bond is cleaved in the rate-determining step, which is common in base-catalyzed reactions or proton-transfer steps. A small or non-existent KIE (kH/kD ≈ 1) would suggest that the N-H bond is not broken in the rate-limiting step, as might be the case in a mechanism where the initial nucleophilic attack is rate-determining, followed by a rapid proton transfer. nih.gov

Heavy-atom isotope effects, such as ¹⁴N/¹⁵N or ³²S/³⁴S, can also provide mechanistic details. A ¹⁵N KIE could distinguish between different transition states in nucleophilic substitution reactions at the nitrogen atom. nih.gov Similarly, a ³⁴S KIE could be used to investigate reactions where the sulfur atom is directly involved, such as in oxidation or coordination reactions, to determine the extent of bonding changes at the sulfur center in the transition state.

The detection of reaction intermediates is typically achieved using spectroscopic methods. For reactions of this compound, techniques such as low-temperature NMR spectroscopy could be employed to observe and characterize transient species. Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool for detecting charged intermediates, such as protonated species or metal-ligand complexes, directly from the reaction mixture.

Table 4: Expected Kinetic Isotope Effects (KIEs) for a Hypothetical Reaction at the Aniline N-H Bond

| Proposed Mechanism | Rate-Determining Step | Expected kH/kD Value | Interpretation |

|---|---|---|---|

| Concerted Proton Transfer | N-H bond cleavage is part of the main bond-forming/breaking process | Significant (3-7) | C-N bond formation and N-H bond breaking occur simultaneously. |

| Stepwise: Nucleophilic Attack then Deprotonation | Nucleophilic attack by the nitrogen atom | Near unity (~1) | N-H bond is broken in a fast step after the rate-limiting step. |

| Stepwise: Deprotonation then Nucleophilic Attack | Deprotonation of the amino group | Significant (3-7) | The resulting amide anion is the active nucleophile. |

Advanced Materials Science Applications and Supramolecular Chemistry of 2 Decylsulfanyl Aniline

The unique molecular architecture of 2-(decylsulfanyl)aniline, featuring a primary aromatic amine, a flexible long alkyl chain, and a sulfur linkage, makes it a promising candidate for the development of advanced materials. Its applications span from functional polymers and oligomers to coordination chemistry and self-assembled nanostructures.

Future Research Directions and Theoretical Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 2-(Decylsulfanyl)aniline will likely focus on novel and sustainable synthetic pathways that offer advantages over traditional methods.

Novel Synthetic Approaches:

Mechanochemical Synthesis: This solvent-free or low-solvent technique utilizes mechanical energy to drive chemical reactions. The application of mechanochemistry to the synthesis of 2-(alkylsulfanyl)anilines could significantly reduce solvent waste and energy consumption. asianpubs.orgacs.org

Photocatalysis: Visible-light photocatalysis offers a green and efficient way to forge new chemical bonds. acs.org Investigating photocatalytic C-S cross-coupling reactions between aniline (B41778) derivatives and decanethiol or its precursors could provide a mild and selective route to this compound.

Flow Chemistry: Continuous-flow synthesis provides enhanced control over reaction parameters, improved safety, and scalability. nih.govnih.gov Developing a flow process for the synthesis of this compound could enable on-demand production and facile optimization.

Sustainable Synthesis Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future work should aim for high atom economy by minimizing the formation of byproducts. nih.gov

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the aniline or decyl sulfide (B99878) moieties would contribute to a more sustainable chemical industry.

Catalyst Development: The design of highly efficient and recyclable catalysts, including metal-free catalysts, will be crucial for developing greener synthetic processes for 2-(alkylsulfanyl)anilines. researchgate.net

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Mechanochemistry | Solvent-free/low-solvent, energy-efficient | Optimization of milling parameters, investigation of reaction mechanisms. asianpubs.orgacs.org |

| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy | Development of efficient photocatalysts, exploration of substrate scope. acs.org |

| Flow Chemistry | Enhanced process control, improved safety, scalability | Reactor design, optimization of flow parameters, integration with in-line analytics. nih.govnih.gov |

| Catalyst Development | High efficiency, recyclability, reduced metal waste | Design of novel metal-free catalysts, immobilization of catalysts for easy separation. researchgate.net |

Advanced Characterization Techniques for Dynamic Systems

The conformational flexibility and potential for intermolecular interactions in this compound necessitate the use of advanced characterization techniques to understand its dynamic behavior in various environments.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies can provide valuable insights into conformational changes and rotational barriers around the C-S and C-N bonds. acs.orgacs.org This information is crucial for understanding how the molecule's shape and dynamics influence its properties.

Advanced Mass Spectrometry (MS) Techniques: Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution mass analyzers can be used to study non-covalent interactions and self-assembly of this compound derivatives. nih.govmdpi.com Ion mobility-mass spectrometry could further provide information on the gas-phase conformations of these molecules.

Electrochemical Analysis: Cyclic voltammetry and other electrochemical methods can be employed to investigate the redox properties of this compound and its derivatives. researchgate.net This is particularly relevant for applications in organic electronics and sensor development.

Computational Conformational Analysis: Density Functional Theory (DFT) and other computational methods can be used to model the potential energy surface of this compound, predicting stable conformers and the energy barriers between them. nih.gov These theoretical calculations can complement experimental data from spectroscopic techniques.

Predictive Modeling and Machine Learning in Structure-Property Relationships

The ability to predict the properties of this compound derivatives before their synthesis would significantly accelerate the discovery of new functional materials. Predictive modeling and machine learning are powerful tools for establishing quantitative structure-property relationships (QSPR).

Quantitative Structure-Activity Relationship (QSAR) and QSPR Models: By correlating molecular descriptors of a series of 2-(alkylsulfanyl)aniline derivatives with their experimentally determined properties, QSAR/QSPR models can be developed. rsc.org These models can then be used to predict the properties of new, unsynthesized analogues.

Density Functional Theory (DFT) for Property Prediction: DFT calculations can be used to predict a wide range of properties, including electronic structure, spectroscopic characteristics, and reactivity. acs.org This information can guide the design of molecules with desired electronic and optical properties.

Machine Learning (ML) Approaches: Machine learning algorithms can be trained on existing data to identify complex patterns and relationships between molecular structure and function. These models can be used to screen large virtual libraries of this compound derivatives for promising candidates for specific applications.

In Silico Design: Combining these computational approaches allows for the in silico design of novel molecules with optimized properties. mdpi.commdpi.com This iterative process of computational prediction and experimental validation can significantly reduce the time and resources required for materials discovery.

Table 2 highlights the potential applications of various predictive modeling techniques.

| Modeling Technique | Predicted Properties | Potential Impact |

| QSAR/QSPR | Lipophilicity, biological activity, toxicity. rsc.org | Guidance for the design of bioactive molecules. |

| DFT | Electronic structure, UV-vis spectra, redox potentials. acs.org | Design of materials for organic electronics and optoelectronics. |

| Machine Learning | Polymer properties, catalytic activity, material performance. | Accelerated discovery of high-performance materials. |

| In Silico Design | Optimized molecular structures for specific applications. mdpi.commdpi.com | Rational design of next-generation functional materials. |

Design of Next-Generation Functional Materials Utilizing this compound Scaffolds

The unique combination of an aniline moiety and a long alkyl sulfide chain makes this compound a promising building block for a variety of functional materials.

Corrosion Inhibitors: The presence of nitrogen and sulfur atoms, along with the hydrophobic decyl chain, suggests that this compound and its derivatives could be effective corrosion inhibitors for metals in acidic environments. asianpubs.org The aniline group can adsorb onto the metal surface, while the long alkyl chain can form a protective hydrophobic layer.

Stimuli-Responsive Polymers: The aniline unit can be polymerized to form polyaniline, a well-known conducting polymer. Incorporating the decylsulfanyl group could lead to stimuli-responsive materials where the conductivity or other properties can be modulated by external stimuli such as pH, temperature, or light. acs.orgnih.gov

Organic Electronics: The electron-donating properties of the amino and sulfanyl (B85325) groups can be tuned by chemical modification, making this compound derivatives interesting candidates for use as building blocks in organic semiconductors, dyes for solar cells, and components of organic light-emitting diodes (OLEDs). acs.org

Self-Assembling Systems: The amphiphilic nature of this compound, with its polar aniline head and nonpolar decyl tail, could be exploited to create self-assembling systems such as micelles, vesicles, or Langmuir-Blodgett films. These ordered structures could find applications in sensing, catalysis, and drug delivery.

The potential applications of functional materials derived from this compound are summarized in Table 3.

| Material Type | Key Features | Potential Applications |

| Corrosion Inhibitors | Adsorption via N and S atoms, hydrophobic barrier. asianpubs.org | Protection of metals in industrial processes. |

| Stimuli-Responsive Polymers | Tunable conductivity, responsiveness to external stimuli. acs.orgnih.gov | Sensors, actuators, smart coatings. |

| Organic Electronics | Tunable electronic properties. acs.org | Organic field-effect transistors (OFETs), solar cells, OLEDs. |

| Self-Assembling Systems | Amphiphilic nature, formation of ordered structures. | Nanotechnology, drug delivery, advanced materials. |

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-(Decylsulfanyl)aniline to achieve high purity and yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling decylthiol with 2-aminobenzenethiol under inert conditions (e.g., nitrogen atmosphere) using a catalyst like NaH or K₂CO₃ in anhydrous DMF. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) is critical to remove unreacted thiols or amines. Monitoring by TLC and NMR ensures intermediate purity .

Q. How can researchers characterize the molecular structure and hydrogen bonding patterns of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Crystallize the compound using slow evaporation (e.g., methanol/water). Analyze bond lengths (e.g., C–S, ~1.78 Å) and angles (e.g., S–C–C, ~105°) to confirm connectivity. Hydrogen bonding (e.g., N–H⋯S interactions) can be identified via crystallographic data (e.g., d(N⋯S) < 3.5 Å) .

Q. What spectroscopic techniques are most effective for confirming the identity and purity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.5–7.5 ppm) and aliphatic chain integration (δ 1.2–1.6 ppm).

- FT-IR : Identify N–H stretching (~3400 cm⁻¹) and C–S vibrations (~650 cm⁻¹).

- MS (ESI or EI) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 265).

- HPLC : Assess purity (>98%) with a C18 column and UV detection .

Advanced Research Questions

Q. How can conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or catalyst selection. Design a matrix experiment varying:

- Catalysts : Pd(PPh₃)₄ vs. CuI.

- Solvents : DMF (polar aprotic) vs. THF (less polar).

- Bases : K₂CO₃ vs. Cs₂CO₃.

Monitor reaction progress via GC-MS and compare yields. Statistical tools (ANOVA) can identify significant variables .

Q. What experimental approaches are suitable for studying the environmental fate of this compound in soil systems?

- Methodological Answer : Use column leaching experiments with soil layers (sandy loam, clay) under controlled pumping speeds (e.g., 0.5–2.0 mL/min). Quantify aniline derivatives via:

- HPLC-UV : For parent compound detection.

- LC-MS/MS : To identify degradation products (e.g., sulfoxide/sulfone derivatives).

Model transport using HYDRUS-1D to predict vertical migration and interphase partitioning coefficients (e.g., Kd values) .

Q. How can computational modeling predict the photodegradation pathways of this compound in aqueous environments?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

- Simulate UV-Vis spectra (TD-DFT) and identify reactive sites (Fukui indices).

- Map degradation pathways (e.g., hydroxyl radical attack at the sulfur atom).

Validate with experimental LC-MS data to confirm predicted intermediates (e.g., sulfonic acid derivatives) .

Q. What strategies mitigate crystallographic disorder in this compound derivatives during X-ray analysis?

- Methodological Answer : To resolve disorder in aliphatic chains or substituents:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.